molecular formula C28H21BrN6O2 B15186818 3H-Pyrazol-3-one, 2,4-dihydro-4-(1-(4-aminophenyl)ethylidene)-2-((9-bromo-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-5-methyl- CAS No. 119457-34-0

3H-Pyrazol-3-one, 2,4-dihydro-4-(1-(4-aminophenyl)ethylidene)-2-((9-bromo-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-5-methyl-

Cat. No.: B15186818
CAS No.: 119457-34-0
M. Wt: 553.4 g/mol
InChI Key: SFKLTAOOAPCRLX-MYYYXRDXSA-N
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Description

“3H-Pyrazol-3-one, 2,4-dihydro-4-(1-(4-aminophenyl)ethylidene)-2-((9-bromo-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-5-methyl-” is a complex organic compound that features a pyrazolone core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3H-Pyrazol-3-one, 2,4-dihydro-4-(1-(4-aminophenyl)ethylidene)-2-((9-bromo-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-5-methyl-” typically involves multi-step organic reactions. The process may start with the preparation of the pyrazolone core, followed by the introduction of the aminophenyl group, the indoloquinoxaline moiety, and the bromine atom. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazolone core or the indoloquinoxaline moiety.

    Reduction: Reduction reactions could target the nitro groups or other reducible functionalities.

    Substitution: Various substitution reactions can occur, especially at the bromine atom or the aminophenyl group.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    3H-Pyrazol-3-one derivatives: Compounds with similar core structures but different substituents.

    Indoloquinoxaline derivatives: Compounds with variations in the indoloquinoxaline moiety.

Uniqueness

This compound’s uniqueness lies in its specific combination of functional groups, which may confer unique chemical and biological properties. Its structure allows for diverse interactions and reactivity, making it a valuable compound for research and development.

Properties

CAS No.

119457-34-0

Molecular Formula

C28H21BrN6O2

Molecular Weight

553.4 g/mol

IUPAC Name

(4Z)-4-[1-(4-aminophenyl)ethylidene]-2-[2-(9-bromoindolo[3,2-b]quinoxalin-6-yl)acetyl]-5-methylpyrazol-3-one

InChI

InChI=1S/C28H21BrN6O2/c1-15(17-7-10-19(30)11-8-17)25-16(2)33-35(28(25)37)24(36)14-34-23-12-9-18(29)13-20(23)26-27(34)32-22-6-4-3-5-21(22)31-26/h3-13H,14,30H2,1-2H3/b25-15-

InChI Key

SFKLTAOOAPCRLX-MYYYXRDXSA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C(/C)\C2=CC=C(C=C2)N)C(=O)CN3C4=C(C=C(C=C4)Br)C5=NC6=CC=CC=C6N=C53

Canonical SMILES

CC1=NN(C(=O)C1=C(C)C2=CC=C(C=C2)N)C(=O)CN3C4=C(C=C(C=C4)Br)C5=NC6=CC=CC=C6N=C53

Origin of Product

United States

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